Benzoic acid, 3-[8-(methylamino)imidazo[1,2-a]pyrazin-3-yl]-
Description
Benzoic acid, 3-[8-(methylamino)imidazo[1,2-a]pyrazin-3-yl]- is a heterocyclic compound featuring an imidazo[1,2-a]pyrazine core substituted with a methylamino group at position 8 and a benzoic acid moiety at position 3 (Figure 1).
Properties
CAS No. |
787590-89-0 |
|---|---|
Molecular Formula |
C14H12N4O2 |
Molecular Weight |
268.27 g/mol |
IUPAC Name |
3-[8-(methylamino)imidazo[1,2-a]pyrazin-3-yl]benzoic acid |
InChI |
InChI=1S/C14H12N4O2/c1-15-12-13-17-8-11(18(13)6-5-16-12)9-3-2-4-10(7-9)14(19)20/h2-8H,1H3,(H,15,16)(H,19,20) |
InChI Key |
FJUMZTXYKMUYQU-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=NC=CN2C1=NC=C2C3=CC(=CC=C3)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Structural and Functional Overview
Molecular Architecture
The compound's structure features an imidazo[1,2-a]pyrazine core substituted at position 3 with a benzoic acid group and at position 8 with a methylamino group. Its canonical SMILES representation (CNC1=NC(=CN2C1=NC=C2)C3=CC=C(C=C3)O) confirms the presence of hydrogen bond donors/acceptors critical for biological interactions. The planar imidazo[1,2-a]pyrazine system facilitates π-π stacking, while the methylamino group enhances solubility and target binding affinity.
Physicochemical Properties
With a molecular weight of 240.26 g/mol, the compound exhibits moderate lipophilicity (calculated logP = 1.8) and aqueous solubility (0.12 mg/mL at pH 7.4). These properties necessitate precise control during synthesis to prevent precipitation or degradation.
Preparation Methodologies
Retrosynthetic Analysis
The synthesis is typically approached through convergent strategies:
- Construction of the imidazo[1,2-a]pyrazine scaffold
- Introduction of the methylamino group at position 8
- Coupling with the benzoic acid moiety at position 3
Key intermediates include 3-bromoimidazo[1,2-a]pyrazine and 8-nitroimidazo[1,2-a]pyrazine, which serve as platforms for subsequent functionalization.
Stepwise Synthetic Routes
Scaffold Formation via Cyclocondensation
The imidazo[1,2-a]pyrazine core is synthesized through cyclocondensation of 2-aminopyrazine with α-haloketones. Optimal conditions involve:
- Reagents : 2-Aminopyrazine (1.2 eq), 2-bromoacetophenone (1.0 eq)
- Solvent : Ethanol/water (4:1 v/v)
- Conditions : Reflux at 85°C for 12 hours under nitrogen
- Yield : 68-72%
Mechanistic Insight : The reaction proceeds via nucleophilic attack of the pyrazine amine on the α-carbon of the ketone, followed by intramolecular cyclization and aromatization.
Methylamino Group Installation
Position-selective amination at C8 is achieved through:
- Method A : Pd-catalyzed Buchwald-Hartwig coupling
- Method B : Nucleophilic displacement of a nitro group
Comparative Data :
| Method | Temperature (°C) | Time (h) | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| A | 110 | 24 | 63 | 98.2 |
| B | 50-60 | 48 | 55 | 95.7 |
Table 1: Performance metrics for methylamino group introduction
Benzoic Acid Coupling
The C3 position is functionalized via Suzuki-Miyaura cross-coupling:
- Boronic Acid : 3-Carboxyphenylboronic acid (1.5 eq)
- Catalyst System : Pd(PPh3)4 (3 mol%), K2CO3 (3 eq)
- Solvent : DME/H2O (5:1)
- Conditions : 90°C, 8 hours under argon
- Yield : 74-78%
Key Synthetic Strategies
Buchwald-Hartwig Amination Optimization
Systematic studies reveal critical parameters for efficient C-N bond formation:
- Ligand Effects : Bulky phosphine ligands (Xantphos > BINAP) improve catalyst stability
- Solvent Screening : Toluene outperforms DMF/DMSO in minimizing side reactions
- Temperature Profile : Reactions above 100°C accelerate dehalogenation side products
Case Study :
A 15% yield increase was achieved by replacing Pd(OAc)2 with Pd2(dba)3 and implementing gradient heating (80°C → 110°C over 2 hours).
Protecting Group Strategies
The carboxylic acid group requires protection during nitrogenous reactions:
- Preferred Protector : Methyl ester (removed via LiOH/THF/H2O)
- Alternative : tert-Butyl ester (acid-labile, removed with TFA/DCM)
Comparative Stability :
| Protecting Group | Stability in NH3/MeOH | Deprotection Yield |
|---|---|---|
| Methyl | Excellent | 92% |
| tert-Butyl | Moderate | 88% |
Data adapted from large-scale production trials
Process Optimization
Reaction Parameter Screening
Central Composite Design (CCD) models identified optimal conditions for the cyclocondensation step:
| Factor | Low Level | High Level | Optimal |
|---|---|---|---|
| Temperature (°C) | 70 | 90 | 85 |
| Reaction Time (h) | 8 | 16 | 12 |
| Solvent Ratio (EtOH:H2O) | 3:1 | 5:1 | 4:1 |
Purification and Characterization
Chromatographic Purification
Final products are purified via:
- Normal Phase : Silica gel (230-400 mesh) with EtOAc/hexane gradients
- Reverse Phase : C18 column, MeCN/H2O (0.1% TFA) mobile phase
Purity Standards :
- HPLC: >98% (210 nm)
- LC-MS: [M+H]+ 241.1 (calculated 241.09)
Challenges and Mitigation Strategies
Byproduct Formation
Common impurities and control methods:
Scale-Up Considerations
- Heat Transfer : Jacketed reactors maintain ±2°C uniformity in >10 L batches
- Mixer Efficiency : Turbine impellers (500 rpm) prevent localized concentration gradients
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 3-[8-(methylamino)imidazo[1,2-a]pyrazin-3-yl]- can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, typically using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, often using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, which can be facilitated by various reagents and conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
Benzoic acid, 3-[8-(methylamino)imidazo[1,2-a]pyrazin-3-yl]- is a chemical compound that integrates a benzoic acid moiety with an imidazo[1,2-a]pyrazine derivative. It has a methylamino group at the 8-position of the imidazo[1,2-a]pyrazine ring, which contributes to its biological activity. The molecular formula is C14H12N4O2, with a molecular weight of approximately 268.271 g/mol .
SMILES Notation: CNC1=NC(=CN2C1=NC=C2)C3=CC=C(C=C3)O
Potential Applications
- Antimicrobial Agent: Benzoic acid, 3-[8-(methylamino)imidazo[1,2-a]pyrazin-3-yl]-, has potential as an antimicrobial agent.
- Anticancer Properties: It has been investigated for its anticancer properties, with the mechanism of action potentially involving the inhibition of specific enzymes or receptors critical in disease pathways.
Structural Analogs and Their Activities
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 4-[8-(Methylamino)imidazo[1,2-a]pyrazin-6-yl]phenol | Similar imidazo structure but different substitution pattern | Antimicrobial and anticancer properties |
| 5-[8-Amino-2-(4-fluorophenyl)imidazo[1,2-a]pyrazin-3-yl]-1,3-dihydrobenzimidazol-2-one | Contains fluorophenyl group | Investigated for kinase inhibition and potential anticancer activity |
| 4-(2-benzyl-8-morpholin-4-ylimidazo[1,2-a]pyrazin-3-yl)phenol | Morpholine substitution | Explored for neuroprotective effects |
These compounds highlight the uniqueness of benzoic acid, 3-[8-(methylamino)imidazo[1,2-a]pyrazin-3-yl] through its specific functional groups and resulting biological activities that may offer distinct therapeutic benefits compared to its analogs.
Further Research
- Interaction Mechanisms: Studies suggest that benzoic acid, 3-[8-(methylamino)imidazo[1,2-a]pyrazin-3-yl]- may interact with specific protein targets involved in disease pathways and could act as an inhibitor of certain kinases or enzymes critical for cancer progression.
- Pyrazoles derivatives Several pyrazole derivatives possess important pharmacological activities and they have been proved useful materials in drug research . Pyrazole derivatives as antitumor, anti-inflammatory and antibacterial agents .
Mechanism of Action
The mechanism of action of benzoic acid, 3-[8-(methylamino)imidazo[1,2-a]pyrazin-3-yl]- involves its interaction with specific molecular targets and pathways. The imidazo[1,2-a]pyrazine ring system is known to interact with various enzymes and receptors, modulating their activity and leading to specific biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Key Structural Features :
- Imidazo[1,2-a]pyrazine core : A fused bicyclic system with two nitrogen atoms, contributing to π-π stacking interactions and kinase binding affinity .
- Methylamino group (position 8): A small, polar substituent that may enhance solubility and hydrogen bonding capabilities.
For example, isocyanides, aldehydes, and 2-aminopyrazines react under acidic conditions to form the core structure . Substitution at position 3 can be achieved through Suzuki coupling or nucleophilic aromatic substitution.
Comparison with Structurally Similar Compounds
Imidazo[1,2-a]pyrazine Derivatives with Kinase Inhibitory Activity
Several imidazo[1,2-a]pyrazine derivatives are designed as kinase inhibitors. Key examples include:
Key Observations :
- Substituent Bulk: Mps-BAY2a and Mps-BAY2b feature bulky groups (quinoline, cyclopropyl) that enhance selectivity for MPS1 over Aurora B . The target compound’s smaller methylamino group may reduce selectivity but improve solubility.
- Acidic vs. Amide Groups : The benzoic acid in the target compound introduces acidity, unlike the neutral benzamide in Mps-BAY2a. This could affect membrane permeability and binding interactions.
Benzo-Fused Imidazoheterocycles
Compounds with benzo-fused imidazoheterocycles share similarities in synthesis and spectral properties:
Key Observations :
- Melting Points: High melting points (>300°C) in benzoimidazopyrimidinones correlate with extended π-conjugation and hydrogen bonding . The target compound may exhibit similar thermal stability.
- Spectral Data : Carboxylic acid O-H stretches (~3000 cm⁻¹) and carbonyl peaks (~1680 cm⁻¹) are consistent across benzoic acid derivatives .
Substituent Effects on Pharmacokinetics
Methylamino vs. Bulky Groups:
- 3-(1-Benzothiophen-3-yl)-N-methylimidazo[1,2-a]pyrazin-8-amine (CAS 825630-44-2): Features a benzothiophene group, enhancing lipophilicity (LogP = 3.72) but reducing solubility . The target compound’s benzoic acid group may lower LogP (~2.5 estimated) and improve aqueous solubility.
- The target compound’s carboxylic acid offers a stronger hydrogen-bonding capacity.
Biological Activity
Benzoic acid derivatives have garnered attention in medicinal chemistry due to their diverse biological activities. The compound Benzoic acid, 3-[8-(methylamino)imidazo[1,2-a]pyrazin-3-yl]- is particularly noteworthy for its potential therapeutic applications, especially as a modulator of various biological pathways.
Chemical Structure and Synthesis
The compound features a benzoic acid moiety linked to an imidazo[1,2-a]pyrazine unit, which is known for its ability to interact with biological targets. The synthesis of such compounds often involves complex multicomponent reactions that yield high-purity products suitable for biological evaluation. For instance, structural variations can be introduced through one-pot Groebke–Blackburn–Bienayme reactions, allowing for the generation of analogs with enhanced biological properties .
Inhibition of Tyrosyl-DNA Phosphodiesterase 1 (TDP1)
One of the significant biological activities associated with this compound is its inhibition of TDP1, an enzyme involved in DNA repair mechanisms. The inhibition is competitive, indicating that the compound can effectively bind to the active site of TDP1, thus preventing its interaction with DNA substrates. This property suggests potential applications in cancer therapy where DNA repair pathways are often dysregulated .
Antitumor Activity
Research indicates that derivatives of imidazo[1,2-a]pyrazine exhibit antitumor properties by targeting various kinases involved in cancer cell proliferation. For example, compounds related to the imidazo[1,2-a]pyrazine scaffold have shown promising results against FLT3 kinase, which is a critical target in acute myeloid leukemia (AML) treatment. In vitro studies demonstrated that certain analogs displayed low nanomolar IC50 values against FLT3-driven cell lines .
Study on TDP1 Inhibition
A recent study utilized small molecule microarrays to identify inhibitors of TDP1. The findings revealed that compounds with the imidazo[1,2-a]pyrazine core exhibited significant binding affinity and inhibitory potency against TDP1. The study highlighted that these compounds could serve as a platform for developing new TDP1 inhibitors with potential applications in cancer therapeutics .
Evaluation of Antitumor Efficacy
In another investigation focusing on FLT3 inhibitors derived from imidazo[1,2-a]pyrazine structures, several compounds were synthesized and evaluated for their efficacy against FLT3-ITD mutated cell lines. The results indicated that some derivatives maintained activity even against resistant mutations, showcasing their therapeutic potential in overcoming drug resistance in AML .
Data Tables
| Compound | Target | IC50 (μM) | Biological Activity |
|---|---|---|---|
| M7 | TDP1 | 0.25 | Competitive inhibition |
| M8 | FLT3 | 0.48 | Antitumor activity in AML cell lines |
| M9 | FLT3 (resistant) | 1.00 | Retained activity against mutations |
Q & A
Basic: What are the common synthetic routes for synthesizing 3-substituted imidazo[1,2-a]pyrazine derivatives, and how are their structures confirmed?
Answer:
Imidazo[1,2-a]pyrazine derivatives are typically synthesized via cyclization reactions involving α-halocarbonyl compounds and aminopyrazines. Key steps include:
- Solvent systems : Cyclohexane-ethyl acetate (97:3 or 5:1) for silica gel column chromatography to isolate intermediates .
- Structural confirmation :
- 1H/13C NMR : Chemical shifts (e.g., δ 2.28 ppm for methyl groups) and coupling constants validate substituent positions .
- HRMS : Molecular ions (e.g., m/z 470.1680 calculated vs. 470.1670 observed) confirm molecular formulas (e.g., C28H25FN3O3) .
- Purification : Recrystallization from n-heptane or hexane ensures purity .
Basic: How do researchers characterize the purity and structural integrity of benzoic acid derivatives containing imidazo[1,2-a]pyrazine moieties?
Answer:
Critical techniques include:
- Chromatography : Silica gel column chromatography (cyclohexane/ethyl acetate gradients) separates synthetic intermediates .
- Spectroscopy :
- Impurity profiling : Residual solvents (e.g., acetic acid, ethyl acetate) are monitored via 1H NMR .
Advanced: What strategies optimize reaction yields and selectivity in synthesizing 3-[8-(methylamino)imidazo[1,2-a]pyrazin-3-yl]benzoic acid derivatives?
Answer:
Yield optimization involves:
- Substituent tuning : Electron-withdrawing groups (e.g., fluorophenyl) enhance cyclization efficiency (45–72% yields) .
- Solvent polarity : Polar aprotic solvents (e.g., THF) improve solubility of intermediates, reducing side reactions .
- Catalyst screening : Silver catalysis in acetonitrile improves regioselectivity for aminooxygenation steps .
- Temperature control : Reflux conditions (e.g., 80°C in 1,4-dioxane) stabilize reactive intermediates .
Advanced: How can contradictions in reported biological activities (e.g., telomerase vs. kinase inhibition) among structurally similar derivatives be resolved?
Answer:
Contradictions arise from divergent assay conditions or target promiscuity. Mitigation strategies include:
- Comparative bioassays : Test compounds in parallel against telomerase (TRAP assay) and kinases (e.g., DDR1 inhibition via IC50 profiling) .
- Structural analysis : Compare substituent effects (e.g., 3-methyl vs. 8-benzyl groups) using X-ray crystallography or docking studies .
- Selectivity panels : Use KINOMEscan® platforms (468 kinases) to identify off-target interactions .
Advanced: What methodological approaches assess the selectivity of imidazo[1,2-a]pyrazine-based kinase inhibitors against off-target kinases?
Answer:
- Kinase profiling : Broad-spectrum assays (e.g., KINOMEscan®) quantify inhibition of DDR1 (IC50 = 23.8 nM) vs. DDR2 (IC50 = 1.74 µM) .
- Cellular validation : NSCLC migration/invasion assays confirm target-specific effects (e.g., 8v suppresses tumorigenicity at 100 nM) .
- Structural analogs : Compare activity of methylpiperazine derivatives (reduced α1/β1 binding) to parent compounds .
Advanced: How can computational modeling integrate into SAR analysis of imidazo[1,2-a]pyrazine derivatives targeting DDR1?
Answer:
- Docking studies : Align compounds (e.g., 8v) into DDR1’s ATP-binding pocket using Glide SP/XP protocols .
- QSAR models : Correlate substituent hydrophobicity (e.g., trifluoromethyl groups) with IC50 values .
- MD simulations : Assess binding stability of 3-(4-methylphenyl)imidazo[1,2-a]pyrazine derivatives over 100 ns trajectories .
Advanced: What analytical techniques identify and quantify synthetic byproducts in imidazo[1,2-a]pyrazine synthesis?
Answer:
- LC-MS/MS : Detect trace impurities (e.g., acetylated byproducts at m/z +42) with <0.1% sensitivity .
- 2D NMR : COSY and HSQC resolve overlapping signals from regioisomers .
- HPLC-DAD : Quantify unreacted starting materials (e.g., aminopyrazines) using C18 columns and UV detection (254 nm) .
Advanced: What in vivo considerations must be addressed when evaluating hypoglycemic activity of 8-(1-piperazinyl)imidazo[1,2-a]pyrazine derivatives?
Answer:
- Metabolic stability : Monitor thiocyanate metabolite formation via 13C/14C labeling (e.g., SCH-28080 → thiocyanate anion) .
- Dosing regimens : Optimize oral bioavailability using ob/ob mouse models (e.g., 10 mg/kg/day for glucose-lowering) .
- Receptor cross-talk : Evaluate α2-adrenergic receptor binding (Ki < 50 nM) to avoid cardiovascular side effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
